molecular formula C17H17FO3S B8674220 Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate

Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate

Cat. No.: B8674220
M. Wt: 320.4 g/mol
InChI Key: NPBHHWFDSGMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate is a useful research compound. Its molecular formula is C17H17FO3S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17FO3S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-fluoro-3-[(4-methoxyphenyl)methylsulfanyl]benzoate

InChI

InChI=1S/C17H17FO3S/c1-3-21-17(19)14-5-4-6-15(16(14)18)22-11-12-7-9-13(20-2)10-8-12/h4-10H,3,11H2,1-2H3

InChI Key

NPBHHWFDSGMQHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)SCC2=CC=C(C=C2)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-dioxane (250 mL) was degassed by purging with N2 gas for 30 min and to this, were added a solution of compound A2 (13.2 g, 53.4 mmol) in 1,4-dioxane (50 mL; degassed), (4-methoxyphenyl)methanethiol (PMBSH) (8.2 g, 53.4 mmol), xantphos (1.54 g, 2.66 mmol), diisopropyl ethyl amine (19.6 mL, 106.8 mmol) and Pd2(dba)3 (1.22 g, 1.33 mmol) at RT. The reaction mixture was heated to 90° C. and stirred for 2 h. The reaction was monitored by TLC; after completion of the reaction, the reaction mixture was diluted with hexane (450 mL) and stirred at RT for 15 min. The resultant solution was filtered through celite and washed with hexane (100 mL). The filtrate was washed water (250 mL) dried over Na2SO4, filtered and concentrated under reduced pressure to obtain the crude. The crude was purified through silica gel column chromatography using 3-4% EtOAc/Hexanes to afford compound A3 (15 g, 88%) as pale yellow solid. 1H NMR (500 MHz, CDCl3): δ 7.78-7.74 (m, 1H), 7.43-7.39 (m, 1H), 7.19 (d, J=8.0 Hz, 2H), 7.07-7.04 (m, 1H), 6.80 (d, J=8.0 Hz, 2H), 4.41 (q, J=7.2 Hz, 2H), 4.08 (s, 2H), 3.78 (s, 3H), 1.41 (t, J=7.2 Hz, 3H). LC-MS (ESI): 89.7%; m/z 318.9 (M−H+); (column: X Select CSH C-18, 50×3.0 mm, 3.5 μm); RT 4.22 min; 5 mM NH4OAc: ACN; 0.8 mL/min).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
88%

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